molecular formula C27H29N7O B15151457 N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2,5-dimethylphenyl)glycinamide

N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2,5-dimethylphenyl)glycinamide

Cat. No.: B15151457
M. Wt: 467.6 g/mol
InChI Key: RXKXNWPGUWXEDU-UHFFFAOYSA-N
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Description

N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2,5-dimethylphenyl)glycinamide is a complex organic compound characterized by its unique structure, which includes a triazine ring substituted with bis(4-methylphenyl)amino groups and a glycinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2,5-dimethylphenyl)glycinamide typically involves multiple steps. One common approach includes the following steps:

    Formation of the Triazine Core: The triazine ring is synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.

    Substitution with Amino Groups: The triazine core is then substituted with bis(4-methylphenyl)amino groups using suitable reagents and catalysts.

    Attachment of the Glycinamide Moiety: The final step involves the attachment of the glycinamide group to the substituted triazine ring, often using coupling reagents and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring consistent quality and purity through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2,5-dimethylphenyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its properties.

    Substitution: The amino groups and other substituents on the triazine ring can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazine derivatives, while substitution reactions can produce a wide range of substituted triazine compounds.

Scientific Research Applications

N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2,5-dimethylphenyl)glycinamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: Used in the development of advanced materials, such as polymers and coatings, due to its stability and functional properties.

Mechanism of Action

The mechanism of action of N2-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2,5-dimethylphenyl)glycinamide involves its interaction with specific molecular targets. The compound can bind to proteins or other macromolecules, potentially altering their function or activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-Cyclohexylidenebis [N,N-bis (4-methylphenyl)aniline]
  • 1,1-Bis [4- [N,N-di (p-tolyl)amino]phenyl]cyclohexane
  • Di- [4- (N,N-ditolyl-amino)-phenyl]cyclohexane

Uniqueness

N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2,5-dimethylphenyl)glycinamide stands out due to its specific substitution pattern on the triazine ring and the presence of the glycinamide moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C27H29N7O

Molecular Weight

467.6 g/mol

IUPAC Name

2-[[4,6-bis(4-methylanilino)-1,3,5-triazin-2-yl]amino]-N-(2,5-dimethylphenyl)acetamide

InChI

InChI=1S/C27H29N7O/c1-17-6-11-21(12-7-17)29-26-32-25(33-27(34-26)30-22-13-8-18(2)9-14-22)28-16-24(35)31-23-15-19(3)5-10-20(23)4/h5-15H,16H2,1-4H3,(H,31,35)(H3,28,29,30,32,33,34)

InChI Key

RXKXNWPGUWXEDU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)NCC(=O)NC3=C(C=CC(=C3)C)C)NC4=CC=C(C=C4)C

Origin of Product

United States

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